molecular formula C11H12O3 B1310818 Methyl 3-(2-methoxyphenyl)acrylate CAS No. 98288-15-4

Methyl 3-(2-methoxyphenyl)acrylate

Cat. No. B1310818
CAS RN: 98288-15-4
M. Wt: 192.21 g/mol
InChI Key: FCMNDLLGEGVMQQ-BQYQJAHWSA-N
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Description

Methyl 3-(2-methoxyphenyl)acrylate (MMP) is an ester of acrylate and 3-(2-methoxyphenyl)acrylic acid. It is a colorless, volatile liquid with a sweet, fruity odor. It is used in a variety of applications, including the synthesis of polymers, the manufacture of pharmaceuticals, and as a solvent. It is also used in the synthesis of various organic compounds and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Reactive Polymers

Methyl 3-(2-methoxyphenyl)acrylate: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their ability to contain chemically reactive functional groups . The monomer can be modified with various reactive side groups, which then undergo chain addition polymerization to form polymers with planned pendant reactive groups .

Functionalization of Polymers

This compound plays a crucial role in the functionalization of non-functional polymers. By chemically modifying polymers with Methyl 3-(2-methoxyphenyl)acrylate , researchers can introduce specific reactive groups that were not present in the original polymer structure. This process is essential for creating polymers with desired properties for specific applications .

Biomedical Applications

In the field of biomedicine, Methyl 3-(2-methoxyphenyl)acrylate derivatives are explored for their biocompatibility and potential use in medical devices and drug delivery systems. The compound’s ability to form polymers that can interact with biological systems without adverse effects is particularly valuable .

Environmental Remediation

The acrylate polymers derived from Methyl 3-(2-methoxyphenyl)acrylate are investigated for their use in environmental remediation. These polymers can be designed to capture and remove pollutants from the environment, aiding in the cleanup of contaminated sites .

Food Packaging

Due to its versatility and the ease of derivatization, Methyl 3-(2-methoxyphenyl)acrylate is used in developing polymers for food packaging. These polymers can be engineered to have properties such as barrier resistance and mechanical strength, which are essential for protecting food products .

Electronic Device Manufacturing

The electronic industry benefits from the use of Methyl 3-(2-methoxyphenyl)acrylate in the production of polymers for electronic devices. These polymers can be tailored to have specific electrical properties, making them suitable for use in a variety of electronic components .

properties

IUPAC Name

methyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNDLLGEGVMQQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257958
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98288-15-4
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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